8-Val-human calcitonin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé “8-Val-hct” est une association de deux principes pharmaceutiques actifs : le valsartan et l’hydrochlorothiazide. Le valsartan est un antagoniste des récepteurs de l’angiotensine II utilisé pour gérer l’hypertension et l’insuffisance cardiaque, tandis que l’hydrochlorothiazide est un diurétique thiazidique qui aide à contrôler l’hypertension et à traiter l’œdème associé à l’insuffisance cardiaque, aux troubles rénaux et hépatiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le valsartan est synthétisé par un processus en plusieurs étapes impliquant la condensation de divers intermédiaires. Les étapes clés incluent la formation du noyau biphényl-tétrazole et l’introduction ultérieure du groupement valine . L’hydrochlorothiazide est synthétisé par réaction du 3-chloro-6-sulfamoyl-4H-1,2,4-benzothiadiazine-7-sulfonamide avec de l’hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de valsartan implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L’hydrochlorothiazide est produit par un processus de synthèse à grande échelle similaire, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le valsartan et l’hydrochlorothiazide subissent diverses réactions chimiques, notamment :

Oxydation : Le valsartan peut être oxydé pour former ses dérivés sulfoxyde et sulfone correspondants.

Réduction : L’hydrochlorothiazide peut être réduit pour former son dérivé dihydro correspondant.

Substitution : Les deux composés peuvent subir des réactions de substitution, telles que la substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l’hydroxyde de sodium et le carbonate de potassium.

Principaux produits formés

Oxydation : Dérivés sulfoxyde et sulfone du valsartan.

Réduction : Dérivé dihydro de l’hydrochlorothiazide.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de recherche scientifique

Le valsartan et l’hydrochlorothiazide ont de nombreuses applications de recherche scientifique :

Applications De Recherche Scientifique

Valsartan and hydrochlorothiazide have numerous scientific research applications:

Mécanisme D'action

Valsartan

Le valsartan agit en bloquant le récepteur de l’angiotensine II, empêchant l’angiotensine II de se lier et d’exercer ses effets hypertensifs. Cela entraîne une vasodilatation, une diminution de la libération d’aldostérone et une baisse de la pression artérielle .

Hydrochlorothiazide

L’hydrochlorothiazide inhibe la réabsorption du sodium dans les tubules distaux des reins, ce qui entraîne une augmentation de l’excrétion du sodium, de l’eau, du potassium et des ions hydrogène. Cet effet diurétique contribue à abaisser la pression artérielle .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Un autre antagoniste des récepteurs de l’angiotensine II avec des effets antihypertensifs similaires.

Candesartan : Similaire au valsartan, mais avec une demi-vie plus longue.

Chlorthalidone : Un diurétique de type thiazidique avec une durée d’action plus longue que l’hydrochlorothiazide.

Unicité

L’association de valsartan et d’hydrochlorothiazide offre un effet synergique dans la gestion de l’hypertension, procurant à la fois des effets de vasodilatation et de diurétique. Cette association est particulièrement efficace chez les patients qui n’obtiennent pas un contrôle adéquat de la pression artérielle avec une monothérapie .

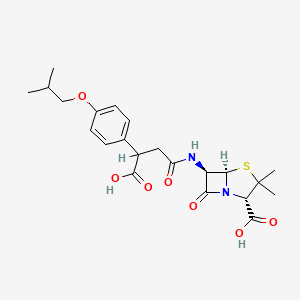

Propriétés

Numéro CAS |

89355-26-0 |

|---|---|

Formule moléculaire |

C151H228N40O45S2 |

Poids moléculaire |

3387.8 g/mol |

Nom IUPAC |

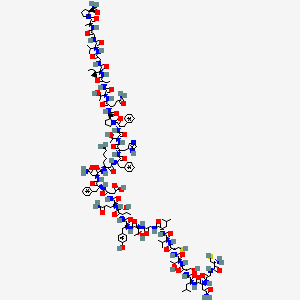

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C151H228N40O45S2/c1-18-75(10)118(143(228)163-66-113(205)182-116(73(6)7)142(227)162-63-111(203)165-77(12)150(235)190-50-30-39-105(190)124(158)209)185-125(210)76(11)166-145(230)120(79(14)194)186-130(215)92(46-48-108(155)200)169-141(226)106-40-31-51-191(106)151(236)102(57-85-36-26-21-27-37-85)179-148(233)122(81(16)196)188-138(223)98(58-87-62-159-70-164-87)174-132(217)95(54-83-32-22-19-23-33-83)172-128(213)90(38-28-29-49-152)168-135(220)100(60-110(157)202)175-133(218)96(55-84-34-24-20-25-35-84)173-136(221)101(61-115(207)208)176-129(214)91(45-47-107(154)199)170-147(232)121(80(15)195)187-137(222)97(56-86-41-43-88(198)44-42-86)178-146(231)119(78(13)193)183-114(206)65-161-127(212)93(52-71(2)3)177-144(229)117(74(8)9)184-140(225)104(69-238)181-149(234)123(82(17)197)189-139(224)103(67-192)180-131(216)94(53-72(4)5)171-134(219)99(59-109(156)201)167-112(204)64-160-126(211)89(153)68-237/h19-27,32-37,41-44,62,70-82,89-106,116-123,192-198,237-238H,18,28-31,38-40,45-61,63-69,152-153H2,1-17H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,227)(H,163,228)(H,165,203)(H,166,230)(H,167,204)(H,168,220)(H,169,226)(H,170,232)(H,171,219)(H,172,213)(H,173,221)(H,174,217)(H,175,218)(H,176,214)(H,177,229)(H,178,231)(H,179,233)(H,180,216)(H,181,234)(H,182,205)(H,183,206)(H,184,225)(H,185,210)(H,186,215)(H,187,222)(H,188,223)(H,189,224)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |

Clé InChI |

MYUAQRALWPOWGP-DSCKDRDKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CS)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

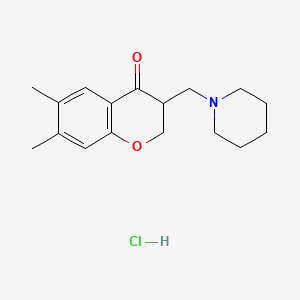

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)